molecular formula C6H3BrF3N B8180221 3-Bromo-5-trifluoromethylpyridine-d3

3-Bromo-5-trifluoromethylpyridine-d3

Cat. No.: B8180221
M. Wt: 229.01 g/mol
InChI Key: HEDHNDVPKRVQPN-CBYSEHNBSA-N
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Description

3-Bromo-5-trifluoromethylpyridine-d3 is a deuterated derivative of 3-Bromo-5-trifluoromethylpyridine. This compound is characterized by the presence of a bromine atom at the third position and a trifluoromethyl group at the fifth position on a pyridine ring. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-trifluoromethylpyridine-d3 typically involves the halogenation of a pyridine derivative. One common method is the iodide displacement reaction, where iodobromopyridine reacts with in situ generated trifluoromethyl copper to produce the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to prevent any side reactions and to maintain the integrity of the deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-trifluoromethylpyridine-d3 undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce aminopyridine derivatives, while coupling reactions can yield biaryl compounds.

Scientific Research Applications

3-Bromo-5-trifluoromethylpyridine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a tracer in metabolic studies.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Bromo-5-trifluoromethylpyridine-d3 involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The deuterium atoms provide stability and reduce metabolic degradation, making it an ideal candidate for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-trifluoromethylpyridine-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and reduced metabolic degradation. This makes it particularly valuable in NMR spectroscopy and other applications where isotopic labeling is beneficial.

Properties

IUPAC Name

3-bromo-2,4,6-trideuterio-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H/i1D,2D,3D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDHNDVPKRVQPN-CBYSEHNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1Br)[2H])[2H])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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